Crotonamide
Overview
Description
Crotonamide is a chemical compound with significance in various fields of chemistry and materials science. Its molecular structure, synthesis methods, chemical reactions, and properties have been subjects of research to understand its characteristics and potential applications.
Synthesis Analysis
The synthesis of Crotonamide has been explored through different methods. N-(hydroxymethyl)crotonamide and N, N′-(oxydimethylene)biscrotonamide were synthesized through reactions involving crotonamide with paraform in the presence of sodium methoxide as a catalyst (S. Ushakov, E. M. Lavrent'eva, K. S. Podgorskaya, 1959). Furthermore, iodine-catalyzed synthesis of β-uramino crotonic esters has been achieved, using choline chloride/urea as a green solvent, highlighting an eco-friendly approach to Crotonamide derivatives synthesis (M. Moayyed, D. Saberi, 2020).
Molecular Structure Analysis
The crystal and molecular structures of Crotonamide have been detailed, showing that it crystallizes in the monoclinic space group with specific dimensions. The molecules exhibit a trans-type configuration regarding the C=C bond, and dimer formations through hydrogen bonds are evident (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).
Chemical Reactions and Properties
Crotonamide participates in various chemical reactions, including cyclopolymerization and reactions with nitrile oxides, indicating its versatility in forming polymers and cycloaddition products. These reactions have implications for understanding the chemical behavior and potential utility of Crotonamide in synthetic chemistry (T. Kodaira, Yasuhiro Mae, 1992), (M. Weidner‐Wells, S. Fraga-Spano, I. Turchi, 1998).
Physical Properties Analysis
Studies on the swelling properties of poly[acrylamide-co-(crotonic acid)] superabsorbents demonstrate the physical characteristics of Crotonamide-derived materials. These materials exhibit high water absorption capabilities, providing insights into their potential applications in water retention and agriculture (D. Yiamsawas, W. Kangwansupamonkon, O. Chailapakul, S. Kiatkamjornwong, 2007).
Scientific Research Applications
1. Molecular and Crystal Structures
- Crotonic Acid and Crotonamide Structures : The study of the crystal and molecular structures of crotonic acid and crotonamide revealed their planar configurations and trans-type C=C bonds. These structures form dimers through hydrogen bonds, playing a crucial role in their chemical behavior and potential applications (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).
2. Pharmacology and Medicinal Chemistry
- Antituberculosis Agents : A series of (E)-4-oxo-2-crotonamide derivatives were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings suggest the potential of crotonamide derivatives in developing new antituberculosis treatments (Ren et al., 2019).
- Tyrosine Kinase Inhibition : Research on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, functioning as irreversible inhibitors of EGFR and HER-2 kinases, included butynamide, crotonamide, and methacrylamide derivatives. These compounds, particularly those with a crotonamide moiety, demonstrated enhanced biological properties, highlighting their potential in cancer treatment (Wissner et al., 2003).
3. Chemical Properties and Reactions
- Cis-Trans Equilibria Studies : The study of the cis-trans equilibrium of N-(2,5-Dichlorophenyl)-3-aminocrotonamides via proton magnetic resonance indicated that these substances exist as a mixture of isomers, with solvent-dependent equilibrium. This research provides valuable insights into the reactivity and properties of crotonamide derivatives (Kondo, 1977).
Safety And Hazards
Crotonamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation8. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised8.
Future Directions
Please note that this information is based on the available resources and may not cover all aspects of Crotonamide.
properties
IUPAC Name |
(E)-but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonamide | |
CAS RN |
625-37-6, 23350-58-5 | |
Record name | Crotonamide, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Crotonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23350-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROTONAMIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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